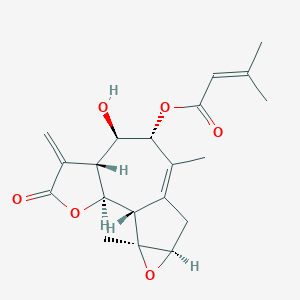

3,6-ジブロモフェナントレン-9,10-ジオン

概要

説明

Synthesis Analysis

The synthesis of related brominated phenanthrene diones involves multi-step processes with high overall yields. A notable method includes anionic cyclization to generate the phenanthrene ring, followed by tribromination and hydrolysis to introduce the bromo-diketone functionality, demonstrating the compound's complex synthetic accessibility (J. Limanto et al., 2008).

Molecular Structure Analysis

The molecular structure of phenanthrene derivatives has been characterized by various analytical techniques, including X-ray and CP/MAS 13C-NMR analyses, revealing intricate details about their crystal structure and molecular interactions (F. Calderazzo et al., 2004).

Chemical Reactions and Properties

Phenanthrene diones undergo unique chemical reactions, such as the formation of ortho-quinhydrone derivatives when treated with phenanthrene-9,10-diol, showcasing their reactivity and potential for creating novel compounds (F. Calderazzo et al., 2004).

Physical Properties Analysis

The physical properties of phenanthrene derivatives are influenced by their molecular structure, with studies showing how modifications in the molecular framework affect their solubility, crystallinity, and photovoltaic performance (Zhonglian Wu et al., 2011).

Chemical Properties Analysis

The chemical properties of phenanthrene diones are marked by their reactivity towards various chemical transformations. For instance, the photoinduced molecular transformations of phenanthrene diones have demonstrated regioselective [3 + 2] photoadditions, highlighting the compound's versatility in chemical reactions (H. Suginome et al., 1994).

科学的研究の応用

水素分離

この化合物は、プラスチックの加工性と架橋有機ネットワークの極端な剛性を組み合わせたポリマーの合成に使用されてきました。 . このポリマーは、0.4 nmの永久孔を持ち、水素分離のための二次元分子ふるい膜として使用されます。 . 膜は、CO2、O2、N2、CH4、C3H6、およびC3H8に対してH2の高い選択性を備え、超高透過性を示します。 .

有機染料合成

3,6-ジブロモフェナントレン-9,10-ジオンは、有機染料の合成における重要な中間体です。 . 様々な用途に様々な色の染料を製造するために使用できます。

電子材料

また、有機オプトエレクトロニクス材料や液晶ディスプレイの製造など、電子分野の原料としても使用できます。 .

生物活性化合物の合成

この化合物は、ニコチンアミドアデニンジヌクレオチドリン酸(NADP)の誘導体やその他の生物活性化合物の調製に使用できます。 .

医薬品合成

3,6-ジブロモフェナントレン-9,10-ジオンは、医薬品合成の中間体として使用できます。 . 例えば、イオン熱法により得られる新規フェナジン系トリアジンポリマーを製造するために、新規フェナジン系構築ユニットを調製するために使用できます。 .

ガス分離膜

この化合物は、商業的および環境的に関連する大規模な水素分離に有望な、溶液処理可能な共役ミクロポーラス熱硬化性樹脂の合成に使用されます。 .

Safety and Hazards

作用機序

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Mode of Action

As an intermediate in pharmaceutical synthesis, its mode of action would largely depend on the final compound it is used to produce .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would be largely determined by the final drug it is used to produce .

Result of Action

As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound it is used to produce .

Action Environment

Like all chemical compounds, its stability and reactivity would be expected to be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

3,6-dibromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293137 | |

| Record name | 3,6-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53348-05-3 | |

| Record name | 3,6-Dibromo-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53348-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)